N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
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Description
N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H19F3N4O2S2 and its molecular weight is 444.49. The purity is usually 95%.
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Mechanism of Action
Target of action
Trifluoromethyl compounds are often used in drug design because the trifluoromethyl group can enhance the biological activity and metabolic stability of a drug .
Mode of action
Many thiadiazole derivatives work by interacting with various enzymes and receptors in the body . The trifluoromethyl group can enhance the lipophilicity of a drug, which can improve its ability to cross cell membranes and reach its target .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many thiadiazole derivatives are known to interfere with various biochemical pathways involved in inflammation, cancer, and other diseases .
Pharmacokinetics
The presence of a trifluoromethyl group can enhance the metabolic stability of a drug, which could potentially improve its bioavailability .
Result of action
Based on the known activities of other thiadiazole and trifluoromethyl compounds, it could potentially have anti-inflammatory, anticancer, antiviral, or other effects .
Action environment
The action, efficacy, and stability of a drug can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the body. The trifluoromethyl group can enhance the stability of a drug under various conditions .
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S2/c19-18(20,21)12-8-4-5-9-13(12)22-14(26)10-28-17-25-24-16(29-17)23-15(27)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTGRLHNTILTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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